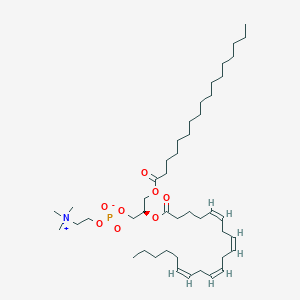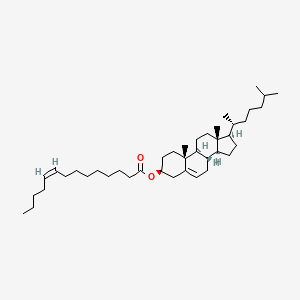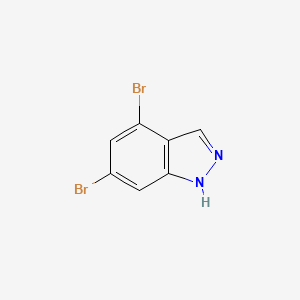
4,6-Dibromo-1H-indazole
Vue d'ensemble
Description
4,6-Dibromo-1H-indazole (DBIN) is a heterocyclic compound that has been studied extensively in the scientific community due to its unique properties. It is a five-membered ring containing two bromine atoms and one nitrogen atom. DBIN has been used as a building block for various syntheses and its derivatives have been used in various applications.
Applications De Recherche Scientifique
Applications anticancéreuses
Des dérivés de 4,6-dibromo-1H-indazole ont été synthétisés et évalués pour leur potentiel en tant qu'agents anticancéreux. Ces composés ont montré une activité inhibitrice sur la viabilité de diverses lignées cellulaires cancéreuses humaines, y compris les cellules hépatiques, mammaires et leucémiques. L'activité anticancéreuse est évaluée à l'aide de tests tels que le test de réduction du MTT, qui mesure la prolifération cellulaire .
Propriétés antiangiogéniques
Certains dérivés de this compound présentent des activités antiangiogéniques, qui est le processus d'inhibition de la croissance de nouveaux vaisseaux sanguins. Ceci est particulièrement important dans le traitement du cancer car il peut empêcher les tumeurs d'obtenir l'apport sanguin nécessaire à leur croissance. Des composés ont été testés contre des cytokines pro-angiogéniques associées au développement tumoral, montrant un potentiel significatif dans ce domaine .
Effets antioxydants
Les composés indazoles, y compris ceux ayant la structure this compound, ont été criblés pour leurs activités antioxydantes. Ils sont évalués pour leur capacité à piéger les radicaux libres, qui sont nocifs pour les cellules et sont impliqués dans diverses maladies. Ces composés ont montré des activités significatives contre des radicaux tels que les radicaux DPPH, hydroxyle et superoxyde, indiquant leur potentiel en tant qu'antioxydants .
Chimie médicinale
Les composés hétérocycliques contenant de l'indazole sont connus pour leur large éventail d'applications médicinales. Ils servent d'agents antihypertenseurs, anticancéreux, antidépresseurs, anti-inflammatoires et antibactériens. Le motif structural de l'indazole est présent dans plusieurs médicaments commercialisés, soulignant son importance en chimie médicinale .
Approches synthétiques
Des approches synthétiques récentes pour les indazoles, y compris le this compound, ont été développées pour améliorer l'efficacité et le rendement de ces composés. Ces méthodologies sont cruciales pour permettre l'application pratique des indazoles dans divers domaines de la recherche et du développement .
Activité anti-inflammatoire
Les dérivés de l'indazole ont été identifiés comme présentant des effets anti-inflammatoires. Ceci est mesuré par leur capacité à inhiber l'œdème de la patte, un modèle courant d'inflammation en recherche. Certains dérivés ont montré une inhibition de l'inflammation comparable ou supérieure à celle des médicaments standard comme l'indométacine .
Techniques de bromation
La bromation des indazoles, y compris en position C3, est une réaction chimique importante pour la synthèse de divers dérivés de l'indazole. La bromation assistée par ultrasons est l'une des techniques utilisées pour y parvenir, ce qui peut conduire à des rendements favorables et est pertinent pour la synthèse du this compound .
Safety and Hazards
The safety information for 4,6-Dibromo-1H-indazole includes hazard statements H302 and H319 . Precautionary statements include P305+P351+P338 . It is recommended to ensure adequate ventilation, handle in accordance with good industrial hygiene and safety practice, and avoid getting it in eyes, on skin, or on clothing .
Mécanisme D'action
Target of Action
Indazole-containing heterocyclic compounds have a wide variety of medicinal applications and can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Mode of Action
It’s known that indazoles interact with their targets through various mechanisms, including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of c–n and n–n bonds .
Biochemical Pathways
Indazoles are known to interact with a variety of biochemical pathways, particularly those involved in inflammation and cancer .
Result of Action
Indazole derivatives have been evaluated for anticancer, antiangiogenic, and antioxidant activities . Some compounds have shown significant activity in hindering the viability of human cancer cell lines .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4,6-Dibromo-1H-indazole. For instance, it’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling this compound . These precautions suggest that the compound’s action can be influenced by its physical state and exposure conditions.
Analyse Biochimique
Biochemical Properties
4,6-Dibromo-1H-indazole plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been found to interact with enzymes such as phosphoinositide 3-kinase (PI3K) and indoleamine 2,3-dioxygenase (IDO). The interaction with PI3K is crucial as it is involved in cell growth, proliferation, and survival pathways. The compound inhibits the activity of PI3K, thereby affecting downstream signaling pathways. Additionally, this compound inhibits IDO, an enzyme involved in tryptophan metabolism, which plays a role in immune response modulation .
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, particularly those involving PI3K/Akt and MAPK/ERK pathways. By inhibiting PI3K, the compound can reduce cell proliferation and induce apoptosis in cancer cells. Furthermore, this compound impacts gene expression by modulating transcription factors such as NF-κB and AP-1. These changes in gene expression can lead to alterations in cellular metabolism and immune responses .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active sites of target enzymes, leading to their inhibition. For instance, the compound binds to the ATP-binding site of PI3K, preventing its activation and subsequent phosphorylation of downstream targets. Similarly, this compound inhibits IDO by binding to its heme group, thereby blocking the enzyme’s catalytic activity. These interactions result in the modulation of signaling pathways and gene expression, ultimately affecting cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, but its activity can degrade over extended periods. Long-term studies have shown that this compound can have sustained effects on cellular functions, including prolonged inhibition of cell proliferation and induction of apoptosis. The compound’s efficacy may decrease over time due to potential degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to inhibit tumor growth and modulate immune responses without significant toxicity. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in metabolic pathways related to its target enzymes. The compound affects the metabolism of tryptophan by inhibiting IDO, leading to altered levels of kynurenine and other metabolites. Additionally, by inhibiting PI3K, this compound can influence glucose metabolism and lipid synthesis, as these pathways are regulated by PI3K signaling .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. These interactions can influence the compound’s bioavailability and efficacy .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound has been found to localize in the cytoplasm and nucleus, where it interacts with target enzymes and transcription factors. Post-translational modifications, such as phosphorylation, can also affect the localization and activity of this compound. These modifications can direct the compound to specific cellular compartments, enhancing its therapeutic potential .
Propriétés
IUPAC Name |
4,6-dibromo-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2N2/c8-4-1-6(9)5-3-10-11-7(5)2-4/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VISLECNHRSEMPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NN=C2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20646146 | |
| Record name | 4,6-Dibromo-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20646146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
447430-07-1 | |
| Record name | 4,6-Dibromo-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20646146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



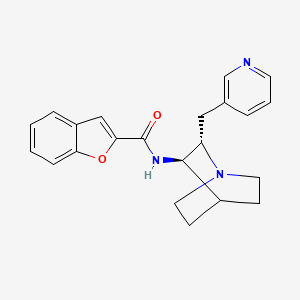
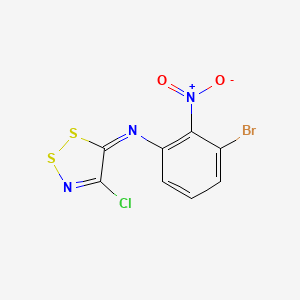
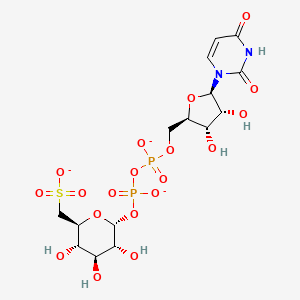




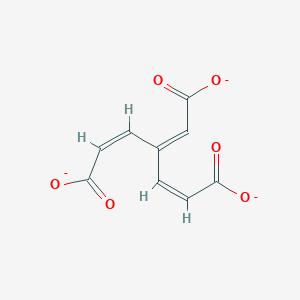
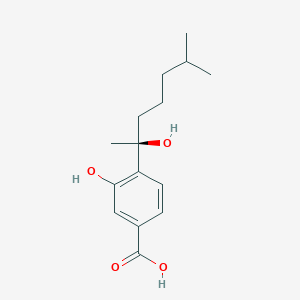

![6-(2,2,3-Trimethylcyclopent-3-enyl)-1-oxaspiro[2.5]oct-5-ene](/img/structure/B1262878.png)
